molecular formula C21H24N4O5S B2758849 4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-12-1

4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2758849
CAS RN: 442881-12-1
M. Wt: 444.51
InChI Key: NVZQMOBRNCKQMZ-UHFFFAOYSA-N
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Description

“4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide . It has a molecular formula of C16H22N4O4S2 and an average mass of 398.503 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C16H22N4O4S2/c1- 4- 5- 10- 20 (2) 26 (22,23) 13- 8- 6- 12 (7- 9- 13) 15 (21) 17- 16- 19- 18- 14 (24- 16) 11- 25- 3/h6- 9H,4- 5,10- 11H2,1- 3H3, (H,17,19,21) .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Its mono-isotopic mass is 398.10825 .

Scientific Research Applications

Crystal Structure and Computational Analysis

A study on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, including analysis of their crystal structure and computational density functional theory (DFT) calculations, sheds light on the reactive sites and the nature of intermolecular contacts. This research provides foundational knowledge for understanding the chemical behavior and potential applications of similar compounds (Kumara et al., 2017).

Antidiabetic Potential

Another study synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, characterized them, and evaluated their in vitro antidiabetic activity. This research highlights the therapeutic potential of such compounds in treating diabetes (Lalpara et al., 2021).

Corrosion Inhibition

Research into 1,3,4-oxadiazole derivatives for corrosion inhibition on mild steel in sulfuric acid emphasizes the importance of these compounds in industrial applications. The study provides insight into the mechanisms of protection and the effectiveness of these inhibitors, which is crucial for extending the life of metal structures (Ammal et al., 2018).

Biological and Photophysical Studies

Investigations into 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives for their biological activities, including antioxidant and antibacterial effects, as well as their Hirshfeld surface analysis, contribute to the development of new pharmaceuticals and materials with enhanced properties (Karanth et al., 2019).

Photoinduced Molecular Rearrangements

A study on the photochemistry of 1,2,4-oxadiazoles, leading to the synthesis of 1,2,4-thiadiazoles, explores the photoinduced molecular rearrangements. This research provides valuable insights into the reactivity of these compounds under light, which can be applied in the synthesis of novel materials and drugs (Vivona et al., 1997).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-4-5-14-25(2)31(27,28)18-12-8-15(9-13-18)19(26)22-21-24-23-20(30-21)16-6-10-17(29-3)11-7-16/h6-13H,4-5,14H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZQMOBRNCKQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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